(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride
Description
Properties
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAZDYCVNYWQM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid+SOCl2→(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, adding across the double bond of the acryloyl moiety.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols. Conditions typically involve anhydrous solvents like dichloromethane or tetrahydrofuran.
Michael Addition: Nucleophiles like thiols, amines, and enolates. Conditions may include the use of bases like triethylamine or sodium hydride.
Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Michael Adducts: Resulting from addition reactions.
Acrylic Acid: Produced from hydrolysis.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of amides, esters, and thioesters.
Polymer Chemistry: Can be used to introduce functional groups into polymer backbones.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those containing pyrazole moieties which are known for their biological activity.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride primarily involves its reactivity as an electrophile. The acryloyl chloride moiety is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The pyrazole ring can also participate in interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Key Comparative Analysis
Substituent Effects
- Pyrazolyl Group (Target Compound): The 1-ethyl-5-methylpyrazol-4-yl group is a nitrogen-rich heterocycle, which may enhance solubility in polar solvents compared to purely aromatic substituents.
- Furyl Group () : The oxygen-containing furyl substituent confers moderate electron-withdrawing effects, increasing reactivity toward nucleophiles. However, furans are less basic than pyrazoles, which may limit stability in acidic conditions .
- Halogenated Phenyl Groups () : Chlorine and bromine substituents provide strong electron-withdrawing effects, accelerating electrophilic reactivity. The dichlorophenyl derivative in exhibits a higher melting point (84–86°C), likely due to enhanced crystallinity from halogenated aromatic stacking .
Biological Activity
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential applications in drug development.
- CAS Number : 512809-25-5
- Molecular Formula : C₉H₁₁ClN₂O
- Molecular Weight : 198.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features, particularly the pyrazole ring and the acrylic acid moiety. These components allow for interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
- Receptor Interaction : The presence of the acrylic acid group may facilitate covalent bonding with target proteins, altering their function and activity.
Antitumor Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing the (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL) structure. Research indicates that compounds with similar scaffolds exhibit significant antiproliferative effects against various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition observed |
| Breast Cancer | MDA-MB-231 | Significant antiproliferation |
| Liver Cancer | HepG2 | Notable growth inhibition |
| Colorectal Cancer | HCT116 | Moderate to high inhibition |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound may exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
A comparative analysis of various pyrazole derivatives showed that some exhibited IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory activity . The selectivity index for some derivatives was notably high, suggesting a favorable safety profile.
Synthesis and Evaluation
A study focused on synthesizing several pyrazole derivatives, including this compound, evaluated their biological activities through in vitro assays. The results indicated that these compounds not only inhibited cancer cell proliferation but also showed promise in reducing inflammation through COX inhibition .
Safety and Toxicity
Toxicological assessments revealed that certain derivatives had minimal adverse effects on vital organs such as the liver and kidneys, suggesting a favorable safety profile for future therapeutic applications .
Q & A
Q. Q1. What are the key synthetic routes for (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-acryloyl chloride, and how can side reactions be minimized?
A1. The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with acryloyl chloride derivatives. For example, similar pyrazole carbaldehydes undergo nucleophilic substitution with phenol derivatives in the presence of K₂CO₃ . To minimize side reactions (e.g., polymerization of the acryloyl group), use low temperatures (0–5°C), anhydrous conditions, and inhibitors like hydroquinone. Continuous flow synthesis (as demonstrated for acryloyl chloride in ) improves reaction control and safety.
Q. Q2. What analytical techniques are recommended for characterizing this compound’s purity and stereochemistry?
A2.
- NMR Spectroscopy : Confirm E-configuration of the acryloyl double bond via coupling constants (J ≈ 12–16 Hz for trans protons).
- HPLC-MS : Assess purity and detect trace byproducts (e.g., Z-isomer or hydrolyzed derivatives).
- X-ray Crystallography : Resolve stereochemistry and molecular packing (as in pyrazole derivatives ).
- FT-IR : Verify acryloyl C=O (∼1700 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches.
Q. Q3. How should this compound be stored to ensure stability?
A3. Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent light-induced degradation. Stabilize with 0.1% hydroquinone monomethyl ether (MEHQ) to inhibit polymerization . Avoid moisture, as hydrolysis generates acrylic acid and HCl, compromising reactivity.
Q. Q4. What are the primary research applications of this compound?
A4. It serves as:
- Acylating agent : Introduces acryloyl groups into nucleophiles (amines, alcohols) for polymer synthesis or drug conjugates .
- Pharmaceutical intermediate : Pyrazole-acryloyl hybrids are explored for bioactivity (e.g., enzyme inhibition ).
- Crosslinker : In hydrogels or stimuli-responsive materials due to its reactive α,β-unsaturated carbonyl group.
Advanced Research Questions
Q. Q5. How do steric and electronic effects of the pyrazole substituents influence the reactivity of the acryloyl group?
A5. The 1-ethyl and 5-methyl groups on the pyrazole ring increase steric hindrance, potentially slowing acylation reactions. Electron-donating substituents (e.g., methyl) may reduce electrophilicity of the acryloyl chloride, requiring stronger nucleophiles or catalysts. Computational studies (DFT) can map charge distribution and predict reaction sites .
Q. Q6. What strategies resolve contradictions in reported bioactivity data for pyrazole-acryloyl derivatives?
A6. Discrepancies may arise from:
Q. Q7. How can reaction mechanisms involving this compound be elucidated experimentally?
A7.
Q. Q8. What computational tools are effective for designing derivatives with enhanced properties?
A8.
Q. Q9. How can degradation products be identified and quantified during storage or reactions?
A9.
Q. Q10. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
